2-(2-isothiocyanatoethyl)-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-isothiocyanatoethyl)-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isothiocyanatoethyl)-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves multi-step organic reactions. One common method is the reaction of 2-(2-bromoethyl)-5-(5-thiophen-2-ylthiophen-2-yl)thiophene with potassium thiocyanate in the presence of a suitable solvent, such as acetonitrile, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired isothiocyanate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-isothiocyanatoethyl)-5-(5-thiophen-2-ylthiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The isothiocyanate group can be reduced to an amine.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thioureas or related derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(2-isothiocyanatoethyl)-5-(5-thiophen-2-ylthiophen-2-yl)thiophene depends on its specific application. In biological systems, the isothiocyanate group can react with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects. The thiophene rings may also interact with molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-isothiocyanatoethyl)thiophene
- 5-(5-thiophen-2-ylthiophen-2-yl)thiophene
- 2-(2-bromoethyl)-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
Uniqueness
2-(2-isothiocyanatoethyl)-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to the presence of both isothiocyanate and thiophene functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a combination of properties that can be leveraged in various scientific and industrial contexts.
Properties
CAS No. |
376393-41-8 |
---|---|
Molecular Formula |
C15H11NS4 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-(2-isothiocyanatoethyl)-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C15H11NS4/c17-10-16-8-7-11-3-4-14(19-11)15-6-5-13(20-15)12-2-1-9-18-12/h1-6,9H,7-8H2 |
InChI Key |
DQJYOWVGLCLSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CCN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.